Product packaging for aplysianin E(Cat. No.:CAS No. 112130-75-3)

aplysianin E

Cat. No.: B1166962
CAS No.: 112130-75-3
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Description

Aplysianin E is a high-purity glycoprotein, originally isolated from the eggs of the sea hare Aplysia kurodai . It has a molecular weight of approximately 250 kDa and is composed of three subunits . This compound is offered for research applications due to its potent and multifaceted biological activities. In research settings, this compound has demonstrated significant antineoplastic (anti-cancer) properties . Studies have shown its cytotoxic effects can lead to the lysis of tumor cells . Further research indicates that related proteins from the same source can inhibit cancer cell growth by inducing apoptosis through the mitochondrial pathway , which involves the regulation of Bcl-2 family proteins and activation of caspases . Its antibacterial activity is broad-spectrum, affecting both Gram-positive and Gram-negative bacteria . Investigations into its mechanism suggest that this compound exerts a bacteriostatic effect by potently inhibiting microbial DNA and RNA synthesis without causing immediate cell lysis . Furthermore, this glycoprotein exhibits fungicidal activity , completely suppressing the growth of fungi like Candida albicans and Saccharomyces cerevisiae . Given its unique mechanism of action and diverse biological profile, this compound is a valuable tool for researchers studying novel oncology therapeutics, innate immunity in marine invertebrates, and new classes of antimicrobial agents.

Properties

CAS No.

112130-75-3

Molecular Formula

C16H22N2O5

Synonyms

aplysianin E

Origin of Product

United States

Origin and Biological Context of Aplysianin E

Taxonomic Source: Aplysia kurodai

The specific taxonomic source of Aplysianin E is the sea hare species Aplysia kurodai. nih.govnih.govaacrjournals.org This species is found in the marine environments of Japan and Southeast Asia. wikipedia.org Aplysia kurodai belongs to the family Aplysiidae and is characterized by its ability to release a deep purple, viscous secretion when disturbed. wikipedia.org Like other sea hares, Aplysia kurodai is an herbivorous mollusk that grazes on algae. The chemical compounds found in these sea hares are often derived from their diet.

Aplysia kurodai is a simultaneous hermaphrodite, possessing both male and female reproductive organs. nih.gov This reproductive characteristic is relevant to the biological context of this compound, as the compound is concentrated in the eggs of the organism.

Taxonomic Classification
Kingdom Animalia
Phylum Mollusca
Class Gastropoda
Order Aplysiida
Family Aplysiidae
Genus Aplysia
Species A. kurodai

Localization within the Organism: Eggs and Secretions

This compound has been specifically purified from the eggs of Aplysia kurodai. nih.govnih.govaacrjournals.org The compound is found in the supernatant of a homogenate of the eggs, indicating its presence within the egg's internal environment. nih.govaacrjournals.org The fertilized eggs of Aplysia kurodai are laid in gelatinous strings, forming what is known as an egg mass. nih.gov This localization within the eggs suggests a primary role related to the protection and development of the embryos.

While this compound is most notably documented in the eggs, sea hares, in general, are known for their defensive secretions. Aplysia kurodai releases a purple ink, and other species of Aplysia are known to secrete a mixture of ink and a substance called opaline. wikipedia.orguchicago.edu These secretions contain a complex mixture of chemicals designed to deter predators. While the presence of this compound in these secretions is not explicitly detailed in the same manner as its presence in eggs, the defensive nature of compounds found in eggs often overlaps with the chemical defense mechanisms of the adult organism.

Ecological Role and Defensive Functions within Aplysia

The ecological role of this compound appears to be primarily defensive, leveraging its potent biological activities to protect the vulnerable embryonic stage of Aplysia kurodai. The encapsulation of eggs within a mass provides a physical barrier, which is further enhanced by the presence of defensive chemical compounds like this compound.

Research has demonstrated that this compound exhibits significant antifungal and antibacterial properties. nih.gov This suggests a crucial function in preventing microbial infections of the egg masses, which are susceptible to colonization by pathogens in the marine environment. The fungicidal action of this compound has been observed against various yeast-form fungi. nih.gov

Antimicrobial Activity of this compound
Activity Type Antifungal, Antibacterial
Mechanism Fungicidal
Affected Fungi Saccharomyces cerevisiae, Schizosaccharomyces pombe, Candida albicans
Effective Concentration >16 micrograms/mL for complete growth suppression

In addition to its antimicrobial functions, this compound possesses cytotoxic properties, specifically inducing tumor lysis. nih.govaacrjournals.org While this has been explored for its potential in cancer research, in an ecological context, this cytotoxicity could serve as a defense against predation. By making the eggs unpalatable or toxic to potential predators, this compound would increase the survival rate of the offspring. The compound has been shown to be lethal to certain cells while not affecting normal blood cells, indicating a level of target specificity that could be effective against the cells of a predator. nih.govaacrjournals.org

The defensive secretions of Aplysia species, in general, function through a combination of mechanisms, including acting as a smokescreen, a chemical deterrent, and a disruptor of predators' sensory systems. uchicago.eduresearchgate.netnih.gov While the direct role of this compound in the defensive ink of adult Aplysia kurodai is not as well-documented as its presence in the eggs, the protective chemical strategies of the eggs and adults are likely interconnected.

Isolation, Purification, and Primary Characterization of Aplysianin E

Methodologies for Extraction from Biological Matrix

Aplysianin E is primarily isolated from the eggs of the sea hare Aplysia kurodai. nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.orgbioglyco.com The initial step in the extraction process typically involves the homogenization of the egg masses with a suitable saline solution. bioglyco.com Following homogenization, the mixture is subjected to centrifugation to separate the soluble components from cellular debris. bioglyco.com The resulting supernatant contains this compound and serves as the starting material for subsequent purification steps. nih.govbioglyco.com This crude extract contains a complex mixture of proteins and other molecules present in the sea hare eggs.

Chromatographic and Electrophoretic Techniques for Purification

Purification of this compound to apparent homogeneity involves a combination of chromatographic and electrophoretic techniques that exploit its specific biochemical properties. nih.govaacrjournals.orgcapes.gov.braacrjournals.org Common chromatographic methods employed include ion exchange chromatography and gel filtration (size exclusion chromatography). bioglyco.com

Ion exchange chromatography separates proteins based on their net charge, while gel filtration separates them based on their size and shape. libretexts.org By applying the crude supernatant to these columns and eluting with appropriate buffers, fractions enriched in this compound can be collected. bioglyco.com

Electrophoretic techniques, particularly SDS-polyacrylamide gel electrophoresis (SDS-PAGE), are crucial for monitoring the purification progress and assessing the homogeneity of the final product. aacrjournals.orgufc.brajol.info SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. ufc.brajol.info A single band on an SDS-PAGE gel is typically indicative of a highly purified protein. ufc.brajol.info

Data from purification steps often show increasing specific activity (e.g., antitumor or antibacterial activity) in the collected fractions as purification progresses.

Macromolecular Composition and Apparent Molecular Weight Determination

Glycoprotein (B1211001) Nature

Research has established that this compound is a glycoprotein. nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.org This means that the protein molecule has carbohydrate chains covalently attached to it. The presence of glycosylation can influence a protein's molecular weight, charge, and biological activity. unlp.edu.ar The lability of this compound to treatments with periodate (B1199274), which oxidizes carbohydrate moieties, further supports its glycoprotein nature and suggests that the sugar component may play a role in its activity. nih.govaacrjournals.orgcapes.gov.braacrjournals.org

Subunit Composition Analysis

Studies on this compound have revealed that it is not a single polypeptide chain but is composed of multiple subunits. nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.org Analysis by SDS-PAGE under reducing conditions (which break disulfide bonds between subunits) allows for the determination of the molecular weights of these individual subunits. This compound has been reported to consist of three different subunits. nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.org

The apparent molecular weight of the native, intact this compound glycoprotein has been determined to be approximately 250 kDa. nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.orgpsu.edu This high molecular weight is consistent with its multimeric structure and glycosylation.

Here is a summary of key characteristics:

CharacteristicFindingSource
Source OrganismAplysia kurodai nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.orgbioglyco.com
Biological Source TissueEggs nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.orgbioglyco.com
NatureGlycoprotein nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.org
Apparent Molecular Weight (Native)~250 kDa nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.orgpsu.edu
Subunit CompositionThree different subunits nih.govjst.go.jpnih.govaacrjournals.orgcapes.gov.braacrjournals.org

Molecular Structure and Conformational Aspects of Aplysianin E

Elucidation of Glycan Components

Aplysianin E is explicitly identified as a glycoprotein (B1211001), indicating the presence of covalently linked carbohydrate moieties (glycans) to its protein structure. nih.govcapes.gov.brjst.go.jp The lability of this compound to periodate (B1199274) treatment suggests that the sugar moiety plays a role in its structure or activity, as periodate is known to oxidize vicinal diols commonly found in carbohydrates. nih.govcapes.gov.br

While specific detailed analyses of the complete glycan structures of this compound were not extensively detailed in the search results, the inhibition of tumor lysis by N-acetylneuraminic acid points to the importance of sialic acid residues in the recognition process mediated by this compound. nih.govcapes.gov.br This suggests that sialylated glycans are likely components of this compound and are crucial for its interaction with target cells. Glycans attached to proteins can be broadly classified into N-linked and O-linked types, based on the amino acid residue to which they are attached (asparagine for N-linked, serine or threonine for O-linked). thermofisher.com N-glycans, for instance, share a common core structure and can be further categorized into high mannose, complex, and hybrid types, contributing to glycan microheterogeneity. plos.org

Contribution of Glycosylation to Protein Stability and Activity

Glycosylation is a significant post-translational modification known to influence various aspects of protein function, including stability, folding, solubility, and activity. cardiff.ac.ukbiorxiv.orgmdpi.comunlp.edu.armdpi.com For this compound, the glycoprotein nature is integral to its biological function. The sensitivity of this compound to periodate treatment implies that the carbohydrate portion is essential for its activity, particularly in inducing tumor cell lysis. nih.govcapes.gov.br The inhibition of this lysis by N-acetylneuraminic acid further underscores the critical role of specific sugar moieties in the interaction between this compound and its target cells. nih.govcapes.gov.br

Research on other glycoproteins has demonstrated that glycosylation can enhance thermal stability, increase resistance to proteolysis, and prevent aggregation. cardiff.ac.ukbiorxiv.orgmdpi.comunlp.edu.armdpi.com Glycans can influence protein stability by affecting local peptide backbone flexibility and contributing hydrogen bonds. cardiff.ac.ukmdpi.com Furthermore, glycosylation can impact enzymatic activity by altering substrate recognition, specificity, binding affinity, and turnover rates. cardiff.ac.ukbiorxiv.orgmdpi.com While the precise mechanisms by which glycosylation affects this compound's stability and activity require further dedicated study, the available information strongly suggests that the glycan components are not merely structural additions but are functionally important for its antitumor and antibacterial properties. nih.govcapes.gov.brjst.go.jp

Hypothesized Three-Dimensional Structural Features

For other proteins, understanding the three-dimensional structure is crucial for elucidating their function and mechanism of action. Techniques like X-ray diffraction and NMR spectroscopy are commonly used to determine protein structures. rcsb.org The presence of glycosylation on this compound would mean that any complete structural model would also need to account for the dynamic and conformational aspects of the attached glycans, which can form a "glycan shield" around the protein surface and influence interactions. cecam.org The hypothesized three-dimensional structure would involve the specific arrangement and interaction of the three distinct protein subunits, along with the spatial positioning and conformation of the attached glycan chains, particularly those containing sialic acid residues which are implicated in target cell recognition. nih.govcapes.gov.br

Homology and Evolutionary Relationships with Related Bioactive Proteins

This compound belongs to a family of bioactive proteins found in sea hares, including other aplysianins (e.g., aplysianin A, aplysianin P) and related proteins like escapin and dolabellanins. core.ac.ukufc.brbiologists.comunimore.itresearchgate.net These proteins often exhibit diverse biological activities, such as antitumor, antibacterial, antiviral, and cytolytic properties. nih.govcapes.gov.brcore.ac.ukjst.go.jpufc.brbiologists.comunimore.itresearchgate.netontosight.ai

Mechanisms of Action of Aplysianin E at the Cellular and Molecular Level

Modulation of Nucleic Acid Synthesis

Inhibition of DNA Synthesis (Deoxyribonucleic Acid)

Aplysianin E has been demonstrated to completely inhibit DNA synthesis in tumor cells. This effect is relatively rapid, occurring within a few hours of exposure to the compound. nih.govwikipedia.org The inhibition of DNA synthesis is a critical mechanism by which this compound can halt the proliferation of rapidly dividing tumor cells. Research indicates that this inhibition is complete within 2 hours of treatment. nih.govwikipedia.org

Inhibition of RNA Synthesis (Ribonucleic Acid)

In parallel with its effects on DNA, this compound also completely inhibits the synthesis of RNA in tumor cells. nih.govwikipedia.org Similar to the inhibition of DNA synthesis, this effect is observed within a short timeframe after the introduction of this compound, specifically within 2 hours. nih.govwikipedia.org The disruption of RNA synthesis impacts the cell's ability to transcribe genetic information, affecting downstream processes like protein production.

Impact on Protein Synthesis

Based on the research findings, the inhibitory effects of this compound on macromolecule synthesis can be summarized:

Macromolecule SynthesisEffect of this compoundTimeframe Observed
DNA SynthesisCompletely inhibitedWithin 2 hours nih.govwikipedia.org
RNA SynthesisCompletely inhibitedWithin 2 hours nih.govwikipedia.org
Protein SynthesisCompletely inhibitedWithin 2 hours nih.govwikipedia.org

Induction of Cellular Lysis and Morphological Changes

A prominent feature of this compound's activity is its ability to induce lysis in target cells, particularly tumor cells. This cytolytic effect is accompanied by observable morphological changes in the affected cells. This compound has been shown to lyse all tumor cells tested, while notably sparing normal white and red blood cells. nih.govwikipedia.org The cytolytic activity is concentration-dependent, with half-maximal activity observed in the range of 2-114 ng protein/ml. nih.govwikipedia.org Complete cytolysis of tumor cells typically occurs within 15 hours of exposure to this compound. nih.govwikipedia.org

Cytolytic Cascade in Target Cells

The induction of cellular lysis by this compound appears to involve a cascade of events. While the precise molecular steps of the cytolytic cascade are not fully detailed in the provided information, the observed outcome is the complete lysis of tumor cells within a relatively short period. nih.govwikipedia.org Morphological changes preceding complete lysis have been noted, including an increase in the number of bubbles within the target cells, followed by the bursting of the cell surface membrane. wikipedia.org

Role of Cell Surface Recognition and Glycan Interactions (e.g., N-acetylneuraminic acid)

The selective cytolytic activity of this compound towards tumor cells, and not normal cells, suggests a mechanism involving specific recognition of features on the cell surface. Research indicates that the recognition of sugar moieties, or glycans, on the cell surface is a key step in the cytolysis induced by this compound. nih.govwikipedia.org This is supported by the finding that tumor lysis by this compound is inhibited by the presence of N-acetylneuraminic acid. nih.govwikipedia.org This suggests that N-acetylneuraminic acid, a type of sialic acid, may be a recognition determinant on the surface of susceptible tumor cells, and its interaction with this compound is crucial for initiating the lytic process. The inhibition by N-acetylneuraminic acid implies a potential binding interaction between this compound and this specific glycan structure on the tumor cell surface. nih.govwikipedia.org

Cellular ProcessEffect of this compound
DNA SynthesisComplete Inhibition
RNA SynthesisComplete Inhibition
Protein SynthesisComplete Inhibition
Tumor Cell LysisInduction of lysis, selective for tumor cells
Normal Cell LysisNo lysis observed
Morphological ChangesIncreased intracellular bubbles, membrane bursting
Cell Surface RecognitionImplicated, involves sugar moieties
Interaction with N-acetylneuraminic acidInhibits tumor lysis

Cellular Specificity and Differential Effects on Normal vs. Abnormal Cells

Research indicates that this compound exhibits antitumor activity against various human cancer cell lines and has shown effects in experimental tumor models in mice. mitoproteome.orgmdpi.com This observed antitumor efficacy suggests a degree of selective action towards abnormal, or cancerous, cells compared to normal cells. While the precise mechanisms underlying this differential effect are not fully elucidated in the provided information regarding this compound specifically, related studies on marine lectins offer potential insights.

Cancer cells frequently display altered glycosylation patterns on their surfaces compared to normal cells. These altered glycans can serve as recognition sites for molecules that interact with carbohydrates, such as lectins. As this compound is a glycoprotein (B1211001), it may possess lectin-like properties or interact with cellular components in a manner influenced by glycosylation. Marine invertebrate lectins, for instance, have been reported to bind to glycans on the surface of tumor cells and induce apoptosis. The ability of this compound to induce apoptosis in human cancer cells aligns with this potential mechanism of targeting aberrant glycosylation. mitoproteome.org This differential interaction with the cell surface, based on biochemical differences between normal and abnormal cells, could contribute to the observed selective antitumor effects.

Signal Transduction Pathway Perturbations

The biological activities of this compound, including its antitumor effects and reported immune system modulation, imply interactions that could involve the perturbation of cellular signal transduction pathways. mitoproteome.org Signal transduction pathways are critical for regulating various cellular processes, including growth, proliferation, differentiation, and apoptosis, as well as mediating immune responses.

While specific details regarding the direct impact of this compound on particular signal transduction cascades are not extensively described in the available search results, its capacity to induce apoptosis in cancer cells suggests an influence on pathways that govern programmed cell death. mitoproteome.org Additionally, its role in modulating the immune system indicates potential interactions with signaling pathways active in immune cells. mitoproteome.org Such pathways in immune contexts can include those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK), which are known to be involved in hemocyte effector functions and immune responses in marine organisms.

Studies on other compounds from Aplysia kurodai, such as aplysin, have demonstrated effects on pathways like the PI3K/AKT/FOXO3a pathway, which is involved in cell proliferation and apoptosis in cancer cells. Although this finding pertains to a different compound, it highlights the potential for bioactive molecules from this source to influence key signaling nodes relevant to cancer and cellular regulation. Further research is needed to specifically identify and characterize the signal transduction pathways that are directly modulated by this compound and to fully understand how these perturbations contribute to its observed biological effects, particularly its differential impact on abnormal cells and its immunomodulatory properties.

Spectrum of Biological Activities of Aplysianin E

Antitumor Activity Studies

Research has demonstrated the potential of aplysianin E as an antitumor agent through both in vitro and in vivo investigations. nih.govcapes.gov.brmdpi.comnih.govmdpi.comresearchgate.netnih.govekb.eg

Here is a table summarizing some in vitro cytotoxicity data:

Cell LineEffectConcentrationReference
MM46 (murine tumor cells)Tumor-lytic10 ng/mL mdpi.com
MM48 (murine tumor cells)Tumor-lytic10 ng/mL mdpi.com
Ehrlich Ascites Carcinoma (EAC)Growth Inhibition37.9% at 250 µg/mL mdpi.com
U937Growth Inhibition31.8% at 250 µg/mL mdpi.com
U937Growth Inhibition (IC50)10.4 ± 0.5 µg/mL nih.gov
B16F10Growth Inhibition (IC50)29.6 ± 0.7 µg/mL nih.gov
HeLaGrowth Inhibition (IC50)22.2 ± 1.2 µg/mL nih.gov
Various tumor cellsLysis2-114 ng protein/mL capes.gov.br

Beyond in vitro effects, this compound has also demonstrated efficacy in preclinical animal models. It has been reported to prolong the survival of mice bearing syngeneic MM46 ascites or solid tumors. capes.gov.br Both this compound and aplysianin A, another glycoprotein (B1211001) from Aplysia kurodai, showed potent anticancer activities towards some human tumors in mice in vivo. ekb.egekb.eg

Antimicrobial Activity

This compound possesses notable antimicrobial activity against both bacteria and fungi. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

This compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. jst.go.jpnih.govresearchgate.net It has been reported to be half-maximally active for these bacteria at concentrations ranging from 0.12 to 3.3 µg/mL. jst.go.jpnih.gov While some studies on related compounds like AKL-40 (another lectin from Aplysia kurodai) showed activity against Staphylococcus aureus, Bacillus cereus, and Shigella sonnei, with no effect on Escherichia coli, this compound itself has demonstrated broader activity. mdpi.com this compound completely inhibited the syntheses of DNA and RNA by E. coli within 10 minutes, suggesting a mechanism involving the inhibition of nucleic acid synthesis. jst.go.jpnih.gov

Here is a table summarizing some antibacterial activity data:

Bacterial TypeActivity Level (Half-maximal)Concentration RangeReference
Gram-Positive BacteriaActive0.12-3.3 µg/mL jst.go.jpnih.gov
Gram-Negative BacteriaActive0.12-3.3 µg/mL jst.go.jpnih.gov

Here is a table summarizing some antifungal activity data:

Fungal SpeciesEffectConcentrationReference
Saccharomyces cerevisiaeGrowth Suppression16 µg/mL mdpi.comnih.govresearchgate.netresearchgate.net
Candida albicansGrowth Suppression16 µg/mL mdpi.comnih.govresearchgate.netresearchgate.net

Studies on the mode of action of this compound indicate that its antibacterial action is bacteriostatic rather than bactericidal. jst.go.jpnih.gov This means it inhibits the growth of bacteria but does not necessarily kill them. This compound did not induce morphological elongation of bacteria or their release of adenosine (B11128) triphosphate (ATP), but it completely inhibited the syntheses of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) by E. coli within 10 minutes. jst.go.jpnih.gov This suggests that its bacteriostatic effect is mediated through the inhibition of nucleic acid synthesis. jst.go.jp

PropertyDescriptionReference
BacteriostaticInhibits bacterial growth jst.go.jpnih.gov
BactericidalDoes not kill bacteria jst.go.jpnih.gov

Comparative Efficacy Across Pathogen Types

Research into the biological activities of this compound, a glycoprotein isolated from the eggs of the sea hare Aplysia kurodai, has revealed its efficacy against a range of microbial pathogens, primarily bacteria and fungi. Comparative studies highlight its distinct modes of action and varying potencies depending on the pathogen type.

While some sources mention potential antiviral activity for this compound ontosight.ai, detailed comparative data on its efficacy against viruses relative to bacteria and fungi are limited in the available research. One study notes potential antiviral properties and inhibition of certain viruses, referencing Herpes Simplex Virus ontosight.ai, but comprehensive data comparing effective concentrations or mechanisms across viral, bacterial, and fungal pathogens are not extensively reported.

The comparative efficacy of this compound across pathogen types can be summarized based on the available research findings for bacterial and fungal targets:

Pathogen TypeExamples of Susceptible PathogensReported Activity TypeEffective Concentration Range (where available)
BacteriaEscherichia coli, Staphylococcus aureus, Shigella sonnei, Bacillus cereusBacteriostatic0.12-3.3 μg/ml (half-maximal activity) jst.go.jpnih.gov
Fungi (Yeast)Saccharomyces cerevisiae, Schizosaccharomyces pombe, Candida albicansFungicidal>16 μg/mL (complete suppression) researchgate.netmdpi.comnih.govnih.govacademicjournals.org
VirusesHerpes Simplex Virus (mentioned, details limited) ontosight.aiAntiviral (potential)Data not extensively reported

This table highlights that this compound demonstrates activity against both bacterial and fungal pathogens, with distinct mechanisms (bacteriostatic vs. fungicidal) and potentially different effective concentration ranges. Further research is needed to fully elucidate its comparative efficacy across a broader spectrum of viral pathogens and to understand the specific molecular interactions underlying its differential effects on various microbial classes.

Structure Activity Relationship Sar and Analogue Studies of Aplysianin E

Impact of Glycosylation on Biological Activity

Aplysianin E is characterized as a glycoprotein (B1211001), indicating the presence of covalently linked carbohydrate moieties jst.go.jpnih.gov. Glycosylation is a common post-translational modification that can significantly impact protein folding, stability, localization, and interaction with other molecules, thereby influencing biological function nih.gov. While this compound's biological activities, such as antibacterial and antineoplastic effects, have been reported jst.go.jpnih.gov, the precise role of its glycosylation in these activities has been a subject of investigation.

Studies on related proteins, such as escapin (an L-amino acid oxidase from Aplysia californica ink), have suggested that while a potential glycosylation site may exist, glycosylation might not be essential for its antimicrobial activity researchgate.netbiologists.com. However, for this compound, the fact that it is consistently isolated as a glycoprotein with reported activities implies that the glycan components could play a role in its full biological potency or specificity. For instance, tumor lysis induced by this compound was inhibited by N-acetylneuraminic acid, suggesting that recognition of the sugar moiety is a key step in the cytolysis process nih.gov. This indicates a direct involvement of the glycan structure in the interaction with target cells.

The lability of this compound's activity upon treatments that could affect glycosylation, such as periodate (B1199274) oxidation (which cleaves vicinal diols in carbohydrate rings), further supports the importance of the glycan part for its function nih.gov.

Influence of Subunit Interactions on Functionality

While specific detailed studies focusing solely on the dissociation and re-association of isolated this compound subunits and the resulting impact on activity were not extensively found in the provided context, research on other multi-subunit proteins, including L-amino acid oxidases, demonstrates that subunit interactions are often necessary for the formation of a functional active site or for maintaining the correct conformation required for substrate binding and catalysis researchgate.net. For example, aplysianin A, a related protein, is a homotetrameric protein, with each subunit binding a flavin adenine (B156593) dinucleotide (FAD) cofactor researchgate.net. This highlights the importance of subunit assembly for cofactor binding and enzymatic activity in related aplysianins.

The 250 kDa size of this compound, composed of three subunits, suggests a specific structural arrangement. Disrupting the interactions between these subunits, whether through denaturation or other means, would likely lead to a loss of the specific three-dimensional structure required for recognizing and interacting with its biological targets, such as bacterial cell components or tumor cell surface molecules.

Correlation between Protein Structure and Target Selectivity

This compound exhibits selective toxicity, effectively lysing tumor cells while showing no lytic activity against normal white or red blood cells at comparable concentrations nih.govcore.ac.uk. It also demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as several fungi jst.go.jpresearchgate.netnih.gov. This selectivity implies a specific interaction between the structure of this compound and features present on the surface of its target cells that are absent or different on non-target cells.

As mentioned earlier, the inhibition of tumor cell lysis by N-acetylneuraminic acid suggests that specific sugar moieties on the tumor cell surface might act as recognition sites for this compound nih.gov. This indicates that the carbohydrate portion of this compound, or its protein structure in conjunction with the glycans, is involved in target recognition.

The protein structure of this compound, including the arrangement of its subunits and the conformation of its binding sites, determines its ability to interact with specific molecules on the surface of target cells. While the precise molecular targets on bacterial and fungal cells are not explicitly detailed in the provided text, the broad spectrum of antimicrobial activity suggests that this compound might target conserved structures or processes in these microorganisms. Its mode of action against bacteria has been suggested to involve the inhibition of nucleic acid synthesis jst.go.jp. This implies that after binding to the cell surface, this compound or a part of it is internalized or affects membrane permeability in a way that disrupts intracellular processes.

Further structural studies, such as X-ray crystallography or cryo-Electron Microscopy, would be necessary to fully elucidate the three-dimensional structure of this compound and identify the specific residues or domains involved in target binding and catalytic activity (if any).

Comparative SAR with Related Aplysianins (A, P) and L-Amino Acid Oxidases (LAAOs)

This compound belongs to a family of bioactive proteins found in Aplysia species, including aplysianin A and aplysianin P. These related proteins also exhibit biological activities, such as antimicrobial and antineoplastic effects researchgate.netcore.ac.uk. Comparing the SAR of these aplysianins and with L-amino acid oxidases (LAAOs) provides valuable insights into the structural basis of their shared and distinct activities.

Aplysianin A, isolated from the albumen gland of Aplysia kurodai, is a 340 kDa homotetrameric glycoprotein with LAAO activity researchgate.net. It specifically catalyzes the oxidation of basic amino acids like L-arginine and L-lysine, producing hydrogen peroxide, which contributes to its antibacterial activity researchgate.net. This compound, from the eggs of the same species, is a 250 kDa glycoprotein consisting of three subunits and also possesses antibacterial and antineoplastic activities jst.go.jpnih.gov. Aplysianin P, found in the purple fluid of Aplysia kurodai, is a 60 kDa protein with cytolytic activity on tumor cells core.ac.uk.

Many aplysianins, including aplysianin A and escapin, have been identified as L-amino acid oxidases (LAAOs) researchgate.netbiologists.commdpi.com. LAAOs are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide researchgate.netmdpi.comacs.orgfrontiersin.org. Hydrogen peroxide is a key molecule in the antimicrobial and cytotoxic activities of many LAAOs researchgate.netmdpi.comnih.gov.

Comparing the SAR of this compound with LAAOs suggests that its biological activities might also be linked, at least in part, to LAAO activity and the subsequent generation of hydrogen peroxide. While the provided text does not explicitly confirm LAAO activity for this compound, its classification alongside aplysianin A and other LAAO-containing defense molecules from sea hares suggests a potential functional link researchgate.netmdpi.com.

Differences in substrate specificity among LAAOs from various sources (e.g., snake venom LAAOs preferring hydrophobic amino acids vs. aplysianin A preferring basic amino acids) are attributed to variations in the active site residues that interact with the amino acid side chains researchgate.netmdpi.com. By comparing the amino acid sequence and predicted structure of this compound with known LAAOs, researchers could potentially identify residues that determine substrate specificity and, consequently, the types of amino acids it might act upon if it possesses LAAO activity.

The comparative SAR studies with aplysianin A, aplysianin P, and other LAAOs underscore the diversity within this family of proteins from sea hares. While sharing some common biological activities, variations in their size, subunit composition, glycosylation patterns, and potentially enzymatic activities contribute to their unique profiles and likely influence their target specificity and potency.

Data Table Example (Illustrative, based on gathered information):

CompoundSourceMolecular Size (approx.)Subunit StructureGlycosylationPrimary ActivitiesPotential LAAO Activity
This compoundAplysia kurodai eggs250 kDaThree subunitsYesAntibacterial, AntineoplasticPotential
Aplysianin AAplysia kurodai albumen gland340 kDaHomotetramerYesAntimicrobial, AntineoplasticYes (basic amino acids)
Aplysianin PAplysia kurodai purple fluid60 kDaSingle subunit?Not specifiedCytolytic (tumor cells)Not specified
EscapinAplysia californica ink60 kDaMonomerMinimally?AntimicrobialYes (L-lysine)

Note: Subunit structure for Aplysianin P is inferred from its 60 kDa size as a purified factor core.ac.uk. Glycosylation for Escapin is noted as potentially minimal or not experimentally confirmed biologists.com.

Biosynthetic Pathways and Genetic Considerations for Aplysianin E

Investigation of Enzymatic Pathways in Aplysia kurodai

Research into the enzymatic pathways responsible for aplysianin E biosynthesis in Aplysia kurodai is not extensively detailed in the available literature. While other bioactive proteins from Aplysia species, such as aplysianin A, have been identified as L-amino acid oxidases (LAAOs) involved in the production of hydrogen peroxide, the specific enzymatic machinery for this compound appears distinct. This compound's mechanism of action involves the inhibition of DNA and RNA synthesis, which differs from the oxidative function of LAAOs. nih.govwikipedia.org

The glycoprotein (B1211001) nature of this compound indicates that glycosylation enzymes are involved in its post-translational modification. However, the specific glycosyltransferases and the precise glycan structures attached to the protein subunits of this compound have not been fully elucidated in the provided search results. The lability of this compound to periodate (B1199274) treatment suggests the importance of carbohydrate moieties for its activity and implies enzymatic steps related to glycan synthesis and attachment. nih.gov

Precursor Identification and Metabolic Flux

Detailed information regarding the specific molecular precursors and the metabolic flux leading to the synthesis of this compound in Aplysia kurodai is limited. This compound is purified from homogenized egg masses of A. kurodai, indicating that the eggs or associated reproductive tissues are the sites of its production. As a protein, its primary precursors would be amino acids, which are assembled into polypeptide chains based on genetic templates. The carbohydrate component would be synthesized from monosaccharides, with their availability and metabolic channeling influencing the glycosylation process.

However, the specific metabolic pathways that are upregulated or uniquely utilized for the high-level production of this large glycoprotein in Aplysia kurodai eggs have not been identified in the examined literature. Research has focused more on the isolated, mature protein and its activities rather than the intricate steps of its intracellular synthesis and assembly.

Genetic Basis for this compound Production

The genetic basis for the synthesis of this compound, including the genes encoding its three subunits and any regulatory elements controlling their expression, has not been described in the provided search results. Identifying these genes would involve genomic or transcriptomic studies of Aplysia kurodai, particularly focusing on the tissues responsible for this compound production, such as the albumen gland or developing oocytes within the egg masses.

Understanding the genetic sequences would provide insights into the protein structure, potential enzymatic domains (if any are part of the subunits), and signal peptides or other cellular targeting information. Furthermore, the identification of regulatory sequences would help in understanding the biological cues or developmental stages that trigger or modulate this compound synthesis in the sea hare.

Potential for Recombinant Expression and Bioproduction Approaches

The potential for recombinant expression and bioproduction of this compound is an area that would require significant investigation, building upon the identification of its genetic basis. Recombinant protein expression involves cloning the gene(s) of interest into an expression vector and introducing it into a suitable host organism for synthesis. Common host systems include bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), insect cells (e.g., Sf9, Sf21), and mammalian cells.

However, expressing complex glycoproteins like this compound recombinantly presents challenges. Prokaryotic systems like E. coli typically lack the machinery for complex glycosylation and disulfide bond formation characteristic of eukaryotic glycoproteins. Eukaryotic systems like yeast, insect, or mammalian cells are generally more suitable for producing glycoproteins with appropriate post-translational modifications, although optimizing expression levels and achieving correct folding and assembly of multi-subunit proteins can still be challenging.

While recombinant expression has been explored for other Aplysia proteins, such as the pheromone enticin in E. coli and acetylcholine-binding protein in a baculovirus system, specific studies on the recombinant production of this compound were not found in the search results. The complexity of this compound, including its three subunits and glycosylation, would necessitate careful selection and optimization of an expression system capable of handling these features to produce a biologically active molecule. Bioproduction would further involve scaling up these recombinant expression processes to yield sufficient quantities for research or potential applications.

Synthetic Chemistry Approaches Towards Aplysianin E and Its Sub Components

Strategies for Chemical Synthesis of Glycopeptide Moieties

The chemical synthesis of glycopeptide moieties typically involves the formation of a glycosidic bond between a carbohydrate and a peptide or amino acid. Strategies can vary depending on the type of glycosidic linkage (N-linked or O-linked) and the complexity of the glycan structure. General approaches include the chemical coupling of pre-synthesized glycan and peptide fragments. This often necessitates the use of activating agents and careful control of reaction conditions to ensure the correct linkage and prevent side reactions. Protecting group strategies are crucial to selectively functionalize reactive groups on both the peptide and glycan components during the synthesis.

Semisynthesis and Chemoenzymatic Synthesis of Aplysianin E Analogues

Semisynthesis involves using naturally occurring starting materials as precursors for the synthesis of modified compounds. nih.gov In the context of this compound, this could potentially involve isolating the native protein or its subunits and then chemically or enzymatically modifying specific residues or attaching altered glycan structures. Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations. nih.govresearchgate.netnih.govnih.govmdpi.com This approach can be particularly useful for the precise installation or modification of glycosidic linkages or for site-specific modifications of the peptide chain that are difficult to achieve solely through chemical means. While these methods hold potential for generating analogues of complex natural products like this compound, specific examples applied directly to this compound or its close analogues were not found in the consulted literature. Research on semisynthesis and chemoenzymatic synthesis of other complex molecules, such as glycopeptide antibiotics, demonstrates the feasibility of these approaches for creating structural variants with potentially altered properties. mdpi.com

Advanced Analytical Methodologies for Aplysianin E Research

Quantitative Determination in Complex Biological Matrices

Accurate quantification of aplysianin E in complex biological matrices, such as tissue homogenates or biological fluids, is essential for research into its distribution, activity, and fate. Various chromatographic and electrophoretic techniques, often coupled with mass spectrometry, are employed for this purpose.

Methods utilized for the characterization and determination of content of aplysianins, including this compound, encompass high-performance liquid chromatography (HPLC), sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE), capillary electrophoresis (CE), and liquid chromatography with tandem mass spectrometry (LC-MS-MS). bioglyco.com These techniques offer varying degrees of sensitivity, specificity, and throughput, making them suitable for different research objectives.

HPLC is a widely used technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. SDS-PAGE is primarily used for separating proteins based on their molecular weight, which can be useful for assessing the purity and subunit composition of this compound. bioglyco.combiologists.com CE separates analytes based on their charge-to-size ratio. bioglyco.com LC-MS-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, allowing for the identification and quantification of this compound even in complex biological samples. bioglyco.com

The selection of a specific quantitative method depends on the nature of the biological matrix, the required sensitivity, and the available resources. For instance, LC-MS has seen growing interest for drug determination in alternative biological materials due to its high sensitivity and selectivity. japsonline.com Similarly, mass spectrometry-based proteomics has been explored for identifying biological matrices in forensic science by detecting specific biomarkers. core.ac.uk

High-Resolution Structural Analysis Techniques (e.g., Cryo-EM, Advanced NMR)

Determining the high-resolution three-dimensional structure of this compound is fundamental to understanding its function and interactions. Techniques like Cryo-Electron Microscopy (Cryo-EM) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy play a vital role in this area.

This compound is a glycoprotein (B1211001) with a reported molecular weight of 250 kDa, composed of three different subunits. nih.gov This relatively large size and its glycosylated nature can pose challenges for some structural determination methods.

Cryo-EM is a powerful technique for determining the structures of large proteins and protein complexes, often at near-atomic resolution. rcsb.orgtechnologynetworks.comyoutube.com It involves flash-freezing the sample to preserve its native structure in a thin layer of amorphous ice, and then imaging the particles with an electron microscope. youtube.com Computational methods are then used to reconstruct a 3D map from thousands of 2D images of particles in different orientations. youtube.com Cryo-EM is particularly well-suited for molecules that are difficult to crystallize, which can be a limitation for X-ray crystallography. technologynetworks.com While the provided search results mention Cryo-EM in the context of structural analysis of other proteins like alpha-synuclein (B15492655) fibrils elifesciences.orgnih.govbiorxiv.org, its application to this compound specifically was mentioned in one search result mdpi-res.com.

NMR spectroscopy is another key technique for determining the structures of biomolecules, providing information about the local conformation and distances between atoms. rcsb.org Advanced NMR techniques, including those used in solution and solid-state nptel.ac.in, can provide detailed insights into protein dynamics and interactions under near-native conditions. technologynetworks.comsilantes.com While NMR is highly versatile, its application to very large protein complexes can be challenging due to spectral complexity and signal overlap. However, advancements in NMR, such as High Resolution Magic Angle Spinning (HRMAS) NMR, are expanding the types of molecules that can be studied. nationalmaglab.org The search results indicate that NMR, alongside other techniques like Atomic Force Microscopy and FT-Raman, is used for the characterization of aplysianins. bioglyco.com

The combination of techniques like Cryo-EM and advanced NMR can provide complementary information, leading to a more complete understanding of this compound's structure and dynamics.

Proteomic and Glycomic Profiling of this compound and its Interactions

Understanding the biological roles of this compound requires investigating its interactions with other proteins and glycans within biological systems. Proteomic and glycomic profiling techniques are instrumental in this endeavor.

Proteomic profiling involves the large-scale study of proteins in a biological sample, including their identification, quantification, and characterization of post-translational modifications. ebsco.comnih.gov Techniques such as two-dimensional gel electrophoresis and mass spectrometry are commonly used in proteomics. ebsco.com Functional proteomics aims to identify, quantify, and localize proteins, while structural proteomics focuses on determining their 3D structures. ebsco.com Mapping protein-protein interactions is another crucial aspect of proteomics, helping to understand how proteins function in complexes and pathways. ebsco.com Proteomic approaches have been used to reveal protein interactions and characterize protein populations in other biological contexts. embopress.orgplos.org

Glycomic profiling focuses on the comprehensive study of glycans (carbohydrate structures) within a biological system. Since this compound is a glycoprotein nih.gov, understanding its glycan moiety and how it interacts with other glycans or glycan-binding proteins (lectins) is important. Glycans on cell surfaces play vital roles in cell signaling and can be involved in interactions with lectins. mdpi.comresearchgate.net this compound's cytolytic activity was inhibited by N-acetylneuraminic acid, suggesting that recognition of a sugar moiety is a key step in the induced cytolysis. nih.gov This highlights the importance of glycomic analysis in understanding its mechanism of action. Techniques like hydrophilic interaction liquid chromatography with fluorescence detection (HILIC-fluorescence) and exoglycosidase digestions have been used to characterize glycan structures in other marine organisms. ncl.ac.uk

By combining proteomic and glycomic profiling, researchers can gain a deeper understanding of the molecular environment in which this compound functions, identify its binding partners, and elucidate the role of its glycosylation in its biological activities and interactions.

Comparative Biological and Immunological Aspects

Aplysianin E in Innate Immunity of Marine Invertebrates

Marine invertebrates, lacking the adaptive immune systems found in vertebrates, rely heavily on innate immunity for defense against pathogens. This compound plays a role in this crucial defense system. Purified this compound from the eggs of Aplysia kurodai is a glycoprotein (B1211001) with a molecular mass of 250 kDa, composed of three subunits. It exhibits both antibacterial and antineoplastic activities. These activities are sensitive to heat and extreme pH values. nih.govjst.go.jp

Studies have shown that this compound possesses noteworthy antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungi. researchgate.net This suggests it acts as a multipotent defense molecule for sea hare eggs, helping to protect them from invading microbes during their early developmental stages. researchgate.net The antibacterial action of this compound is bacteriostatic rather than bactericidal. nih.govjst.go.jp It achieves this by completely inhibiting the synthesis of DNA and RNA in E. coli within a short timeframe, suggesting a mode of action similar to DNA-inhibiting chemotherapeutic drugs. nih.govjst.go.jp A concentration range of 0.12-3.3 micrograms/ml was found to be half-maximally active against various Gram-positive and Gram-negative bacteria. nih.gov this compound has also been shown to completely suppress the growth of Saccharomyces cerevisiae and Candida albicans at a concentration of 16 µg/mL. researchgate.netmdpi.com

The presence of such bioactive compounds in marine invertebrate eggs highlights a strategy for protecting vulnerable offspring. researchgate.net

Cross-species Comparison of Bioactive Glycoproteins from Marine Organisms

The marine environment is a rich source of bioactive compounds, including glycoproteins, with diverse defense functions across various invertebrate species. academicoa.commdpi.comresearchgate.netresearchgate.net this compound from Aplysia kurodai is one example within a broader spectrum of such molecules.

Related aplysianins, such as aplysianin A, are found in the albumen gland of A. kurodai. researchgate.netnih.govtandfonline.com Aplysianin A is a 340 kDa homotetrameric protein that exhibits L-amino acid oxidase (LAAO) activity. researchgate.netnih.gov This enzyme activity allows it to catalyze the oxidation of basic amino acids like L-arginine and L-lysine, producing microbicidal molecules, including H2O2. nih.govnih.gov This mechanism of action, involving LAAO activity, differentiates aplysianin A from this compound, which primarily inhibits nucleic acid synthesis. nih.govjst.go.jpnih.gov

Other marine invertebrates also produce bioactive glycoproteins and peptides involved in defense. For instance, lectins from marine invertebrates are known to recognize and bind to surface polysaccharides of bacteria, contributing to innate immunity. researchgate.netmdpi.com Lectins from Aplysia kurodai eggs (such as AKL and AKL-40) have shown growth inhibitory activity against both Gram-positive and Gram-negative bacteria, although their target specificity can vary compared to this compound. researchgate.netmdpi.com For example, while AKL-40 inhibited Staphylococcus aureus, Bacillus cereus, and Shigella sonnei, it did not affect the growth of Escherichia coli. mdpi.com This contrasts with this compound's activity against E. coli. nih.govjst.go.jp

Furthermore, other marine organisms like mussels and oysters also possess complex innate immune systems with various defense mechanisms, including antimicrobial proteins and peptides. tandfonline.comfrontiersin.org The diversity in structure and function among these bioactive molecules across different marine species reflects the varied evolutionary pressures and pathogenic challenges they face in their respective environments. frontiersin.orgnih.gov

Here is a table summarizing some comparative aspects of bioactive glycoproteins from marine organisms:

Compound NameSource OrganismMolecular Mass (approx.)Primary ActivityProposed Mechanism of Action
This compoundAplysia kurodai250 kDaAntibacterial, AntineoplasticInhibition of nucleic acid synthesis
Aplysianin AAplysia kurodai340 kDaAntibacterial, AntineoplasticL-amino acid oxidase activity
AKL/AKL-40 (Lectin)Aplysia kurodai40 kDa (AKL-40)Antibacterial, Antifungal, CytotoxicGlycan binding, membrane interaction
Escapin (LAAO)Aplysia californica60 kDaAntimicrobial, Anti-predatoryL-amino acid oxidase activity

Interactions with Host Defense Mechanisms in Preclinical Models

While the primary role of this compound is in the innate immunity of the sea hare, research has also explored its potential interactions with host defense mechanisms in preclinical models, particularly in the context of its antineoplastic activity.

Studies using preclinical mouse models have investigated the effects of this compound on tumor growth. This compound was reported to prolong the survival of mice bearing syngeneic tumors. researchgate.net Purified this compound demonstrated lytic activity against various tumor cells tested, while not lysing normal white or red blood cells. researchgate.net The tumor lysis induced by this compound was inhibited by N-acetylneuraminic acid, suggesting that the recognition of a sugar moiety is a key step in this process. researchgate.net

Further research indicated that this compound completely inhibited the synthesis of DNA, RNA, and protein by tumor cells within 2 hours, leading to their complete cytolysis within 15 hours. researchgate.net This aligns with the proposed mechanism of inhibiting nucleic acid synthesis observed in bacterial studies. nih.govjst.go.jp

The antineoplastic activity observed in preclinical models suggests that this compound can interact with cellular processes in a manner that impacts host defense against abnormal cell proliferation. ekb.eg While the precise mechanisms of interaction with the complex host immune system in these models require further elucidation, the selective toxicity towards tumor cells and the impact on nucleic acid synthesis point towards potential avenues for therapeutic investigation. nih.govjst.go.jpresearchgate.netekb.eg The study of such marine-derived compounds in preclinical settings contributes to the broader understanding of potential immunomodulatory and anti-cancer agents. mdpi.comontosight.ai

Challenges and Future Directions in Aplysianin E Research

Addressing Limitations in Current Research Methodologies

Current research on aplysianin E, like many natural products, faces methodological limitations that can impede progress. Challenges include the complexity of isolating sufficient quantities of the pure compound from its natural source, Aplysia kurodai eggs. nih.gov The purification process can be intricate and low-yield, making large-scale studies or commercial development difficult. Furthermore, variations in the source organism due to environmental factors or collection methods could potentially affect the consistency and yield of isolated this compound, introducing variability in research outcomes.

Characterizing the complete structure of a large glycoprotein (B1211001) like this compound (250 kDa with three subunits) nih.gov presents analytical challenges. While its glycoprotein nature and approximate size are known, detailed structural analysis, including the precise glycosylation patterns and their impact on activity, requires advanced techniques. uchicago.edu

Methodologies for evaluating the biological activities of this compound also have limitations. In vitro studies provide valuable initial insights into its antibacterial and antineoplastic effects, but translating these findings to in vivo models and eventually to potential therapeutic applications requires robust and standardized experimental protocols. mdpi.comnih.gov The specific assays used to measure bacteriostatic rather than bactericidal effects, or to assess antineoplastic activity against various cell lines, need careful consideration and standardization to ensure reproducibility and comparability across studies. nih.govnih.gov

Future research needs to focus on developing more efficient and scalable isolation and purification techniques for this compound. Advances in protein chemistry and analytical techniques are required for a more detailed structural characterization, including the role of glycosylation in its biological functions. Standardized and validated in vitro and in vivo assay methodologies are crucial for reliably assessing its potency and potential therapeutic window.

Unveiling Additional Molecular Targets and Pathways

While this compound has been shown to inhibit DNA and RNA synthesis in bacteria, suggesting an interference with nucleic acid synthesis as a mode of action, nih.gov the full spectrum of its molecular targets and the intricate pathways it influences remain largely unknown. Understanding these targets and pathways is crucial for elucidating its biological activities and exploring new therapeutic possibilities.

Research into related compounds from Aplysia species, such as aplysin, has indicated interactions with pathways like PI3K/AKT/FOXO3a in the context of breast cancer suppression. nih.gov This suggests that other Aplysia-derived compounds, including this compound, might also modulate similar or related signaling cascades involved in cell proliferation, apoptosis, and survival. nih.gov

Future research should employ a combination of biochemical, cell biology, and "-omics" approaches to comprehensively map the molecular interactions of this compound. Techniques such as pull-down assays coupled with mass spectrometry, reporter gene assays, and pathway analysis following treatment of cells with this compound could help identify direct binding partners and affected signaling networks. Investigating its effects on various cellular processes beyond nucleic acid synthesis, such as protein synthesis, cell cycle regulation, and immune responses, is also essential.

Identifying the specific molecular targets will not only provide a deeper understanding of this compound's existing antibacterial and antineoplastic properties but also potentially reveal novel therapeutic applications based on previously unknown mechanisms of action.

Exploring Novel Applications Based on Mechanism of Action

The known mechanism of action of this compound, primarily the inhibition of nucleic acid synthesis in bacteria, nih.gov provides a foundation for exploring novel applications. This bacteriostatic effect suggests potential in managing bacterial infections, particularly those involving resistance to conventional antibiotics, although this requires further investigation. nih.gov

Beyond its antibacterial properties, the reported antineoplastic activity of this compound against mouse tumor cells vliz.be warrants further exploration based on its mechanism. If its antineoplastic action also involves inhibiting nucleic acid synthesis or related processes in cancer cells, it could hold promise as a potential chemotherapeutic agent or as a lead compound for developing new anti-cancer drugs. nih.gov

Future research should focus on:

Investigating the efficacy of this compound against a broader range of bacterial strains, including antibiotic-resistant ones, and understanding the specifics of its bacteriostatic mechanism in different bacterial species.

Delving deeper into the mechanism of its antineoplastic activity. This includes identifying the specific types of cancer cells it affects most strongly and the molecular events triggered by this compound treatment in these cells.

Exploring potential synergistic effects of this compound with existing antibiotics or chemotherapy drugs.

Investigating if this compound has other biological activities related to its mechanism, such as antiviral or antifungal properties, given that related compounds from marine sources can exhibit diverse bioactivities. mdpi.comnih.govmdpi-res.comuchicago.edumdpi.com

Understanding the precise molecular targets and pathways (as discussed in Section 12.2) will be instrumental in rationally exploring and developing these novel applications.

Integration of Omics Data for Systems-Level Understanding

Integrating various types of omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to gain a systems-level understanding of how this compound interacts with biological systems. frontiersin.orgresearchgate.netnih.govarxiv.org Analyzing changes at multiple molecular levels following exposure to this compound can provide a comprehensive picture of its effects, revealing interconnected pathways and potential off-target effects that might not be apparent from studying individual components in isolation. frontiersin.orgresearchgate.netnih.gov

For example, transcriptomics could reveal which genes are upregulated or downregulated in response to this compound, while proteomics could show changes in protein abundance and modification. Metabolomics could identify alterations in metabolic pathways. researchgate.netnih.gov Integrating these datasets can help to:

Identify key biological processes affected by this compound. researchgate.netnih.gov

Prioritize potential molecular targets and pathways for further investigation. nih.gov

Understand the cellular response to this compound in a holistic manner. frontiersin.orgresearchgate.netnih.gov

Discover biomarkers of response or resistance to this compound.

Challenges in integrating omics data include managing large and complex datasets, choosing appropriate computational and statistical methods for integration and analysis, and biologically interpreting the integrated findings. frontiersin.orgresearchgate.netarxiv.org

Future directions involve applying multi-omics approaches to cells or organisms treated with this compound. This requires collaboration between biologists, bioinformaticians, and statisticians. Developing standardized pipelines and databases for integrating and analyzing omics data related to marine natural products like this compound will be crucial for advancing this field.

Advancements in Sustainable Sourcing and Production

The reliance on Aplysia kurodai eggs as the natural source of this compound presents significant challenges for sustainable sourcing and large-scale production. Harvesting eggs from wild populations can be detrimental to the marine ecosystem and is not a reliable method for obtaining consistent, large quantities of the compound needed for extensive research or potential commercial applications. researchgate.net

Advancements in sustainable sourcing and production are critical for the future of this compound research and development. Future directions include:

Developing aquaculture methods for Aplysia kurodai to provide a controlled and sustainable source of eggs. This requires research into the optimal conditions for breeding and egg production in captivity.

Exploring alternative production methods, such as recombinant protein expression in heterologous systems (e.g., bacteria, yeast, insect cells, or mammalian cells). This would involve identifying and cloning the gene encoding this compound and optimizing expression and purification protocols in a suitable host organism. researchgate.net

Investigating the possibility of chemical synthesis or semi-synthesis if the active core structure of this compound can be identified and is chemically feasible to synthesize.

Implementing responsible sourcing practices if wild collection remains necessary, ensuring minimal impact on Aplysia kurodai populations and their habitat. dcceew.gov.aucruzfoam.comivalua.comresearchgate.netalpsalpine.com

Addressing these sourcing and production challenges is essential to ensure a reliable and environmentally conscious supply of this compound for future research and potential therapeutic use.

Rational Design of Next-Generation Bioactive Glycoproteins

Understanding the structure-activity relationship of this compound is key to the rational design of next-generation bioactive glycoproteins with potentially enhanced efficacy, specificity, and stability. mdpi.comnih.gov Once the critical domains or residues responsible for its antibacterial and antineoplastic activities are identified, researchers can design modified versions of this compound or entirely new glycoproteins based on its active principles. mdpi.comconicet.gov.ar

Future directions in rational design include:

Detailed structural studies, possibly using techniques like X-ray crystallography or cryo-electron microscopy, to obtain high-resolution structures of this compound and its interactions with targets.

Site-directed mutagenesis to understand the role of specific amino acids in its activity.

Glycoengineering to modify the glycosylation pattern and study its impact on activity, stability, and immunogenicity. uchicago.edu

Designing smaller, peptide-based mimetics that retain the key functional elements of this compound but are easier to synthesize and modify.

Utilizing computational tools and algorithms for in silico design and prediction of the properties of modified or novel glycoproteins based on the this compound scaffold. mdpi.com

The rational design approach, guided by a deep understanding of this compound's structure and mechanism, holds the potential to create more potent and targeted therapeutic agents inspired by this natural marine product.

Q & A

Q. What are the established methodologies for isolating and characterizing Aplysianin E from marine sources?

this compound, a bioactive compound, is typically isolated via liquid chromatography (e.g., HPLC or FPLC) from marine mollusk extracts. Characterization involves spectroscopic techniques (NMR, MS) and comparative analysis with published spectral libraries. Researchers must document purification steps (e.g., solvent gradients, column specifications) and validate purity via orthogonal methods (e.g., TLC, UV-Vis) . For reproducibility, include raw spectral data in supplementary materials, annotated with acquisition parameters (e.g., NMR solvent, MS ionization mode).

Q. How do researchers design controlled experiments to assess this compound’s bioactivity?

Bioactivity assays (e.g., antimicrobial, anticancer) require negative controls (solvent-only) and positive controls (known inhibitors). Dose-response curves should span 3–5 log units to determine IC₅₀/EC₅₀ values. Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and report passage numbers. Include triplicate measurements and statistical tests (e.g., ANOVA with post-hoc corrections) to address biological variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, redox states) or model systems (in vitro vs. in vivo). Conduct meta-analyses of published IC₅₀ values under varying conditions (Table 1) and use pathway enrichment tools (e.g., KEGG, STRING) to identify context-dependent targets. Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities across experimental setups .

Table 1: Example Meta-Analysis Framework for this compound Bioactivity Data

StudyModel SystemIC₅₀ (μM)Assay ConditionsKey Limitations
A (2020)HeLa cells2.1 ± 0.3pH 7.4, 37°CNo hypoxia simulation
B (2022)Zebrafish5.8 ± 1.2pH 6.8, 28°CLimited metabolic profiling

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Stability challenges (e.g., hydrolysis in serum) require formulation testing with adjuvants (e.g., cyclodextrins, liposomes). Use LC-MS/MS to quantify degradation products over time and assess temperature/pH dependence. For in vivo studies, employ radiolabeled analogs (e.g., ¹⁴C-Aplysianin E) to track biodistribution .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s targets?

Reconcile computational predictions (e.g., molecular docking) with experimental data via mutagenesis or knockdown models. For example, if docking suggests TLR4 binding but assays show no effect in TLR4⁻/⁻ cells, explore off-target interactions using proteome-wide screens (e.g., affinity chromatography-MS) .

Methodological and Ethical Considerations

Q. What frameworks ensure methodological transparency in this compound research?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw datasets in repositories (e.g., Zenodo, Dryad) with DOIs.
  • Document instrument calibration protocols and software versions (e.g., PyMol for docking).
  • Use standardized ontologies (e.g., ChEBI for chemical identifiers) .

Q. How can researchers ethically source this compound-containing organisms?

Adhere to the Nagoya Protocol for marine biodiversity access. For field collections, obtain permits from local authorities and cite geographic coordinates (GPS). For commercial samples, verify supplier compliance with CITES regulations .

Data Interpretation and Reporting

Q. What statistical approaches are critical for validating this compound’s synergistic effects in combination therapies?

Use Bliss independence or Chou-Talalay models to quantify synergy. Report combination indices (CI) with confidence intervals and validate in orthogonal assays (e.g., clonogenic survival for anticancer effects). Disclose batch-to-batch variability in compound stocks .

Q. How should conflicting structural data (e.g., NMR vs. X-ray crystallography) be addressed?

Perform density functional theory (DFT) calculations to reconcile spectroscopic and crystallographic data. If discrepancies persist, consider dynamic conformational changes and publish multi-technique validation workflows (e.g., NMR under cryogenic conditions) .

Integration with Broader Research

Q. What cross-disciplinary approaches enhance this compound’s therapeutic potential?

Combine chemoinformatics (QSAR modeling) with systems biology (RNA-seq of treated cells) to identify novel applications. Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticle encapsulation) and mitigate solubility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.